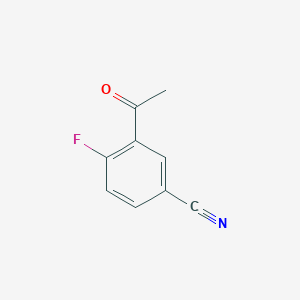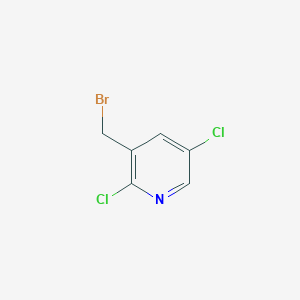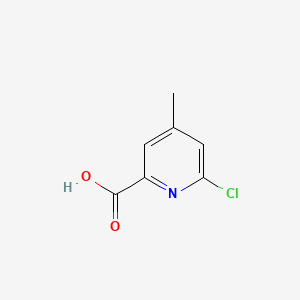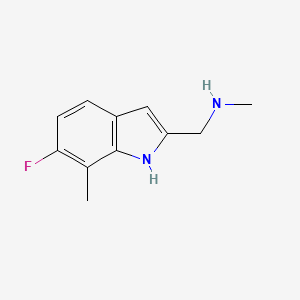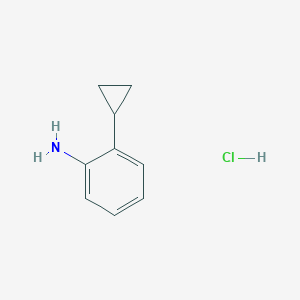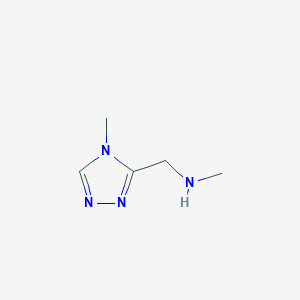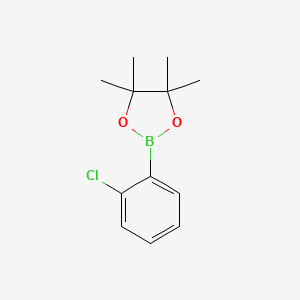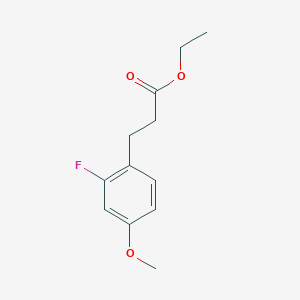
3-(2-氟-4-甲氧基苯基)丙酸乙酯
描述
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate, also known as Fluorofenprop, is an organic compound that has been used in a variety of scientific studies. It is a white crystalline powder that has a melting point of 115-117°C and is soluble in organic solvents, such as ethanol and ethyl acetate. Fluorofenprop has been studied for its potential applications in the fields of organic synthesis, drug development, and chemical biology.
科学研究应用
化学相互作用
- 一项研究发现 2-氰基-3-[(3-氟-4-甲氧基苯基)氨基]丙-2-烯酸乙酯中存在罕见的非氢键类型的 C⋯π 相互作用,揭示了这种化合物中静电相互作用的重要性 (张、童、吴和张,2012).
- 2-氰基-3-[(4-乙氧基苯基)氨基]丙-2-烯酸乙酯和一种相关化合物表现出罕见的 N⋯π 和 O⋯π 相互作用,强调了它们晶体堆积中的非氢键相互作用 (张、吴和张,2011).
共聚和材料科学
- 制备了包括类似于 3-(2-氟-4-甲氧基苯基)丙酸乙酯的化合物在内的新型三取代乙烯,并与苯乙烯共聚,表明它们在聚合物科学中的潜力 (Kharas 等人,2016).
- 一项类似的研究扩展了此类化合物的合成和共聚,强调了它们在创造新型材料中的效用 (Kharas 等人,2017).
药学应用
- 相关化合物 (E,Z,E,E)-3,7-二甲基-4-氟-9-(4-甲氧基-2,3,6-三甲基苯基)壬-4-烯酸乙酯对小鼠化学诱导的皮肤乳头状瘤表现出显着的消退,表明在药学应用中具有潜力 (Chan、Specian 和 Pawson,1982).
合成路线和中间体
- 类似于 3-(2-氟-4-甲氧基苯基)丙酸乙酯的化合物的酶介导合成被开发为药物中间体,突出了该化合物在合成更复杂分子中的作用 (Brenna、Fuganti、Gatti 和 Parmeggiani,2009).
属性
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVZSUQIOWMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
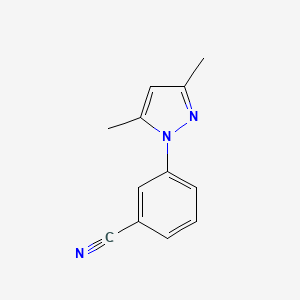
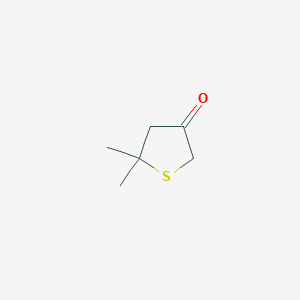
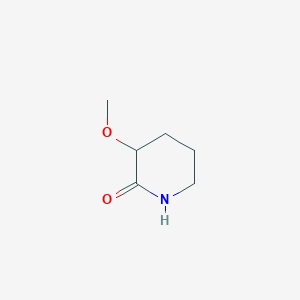
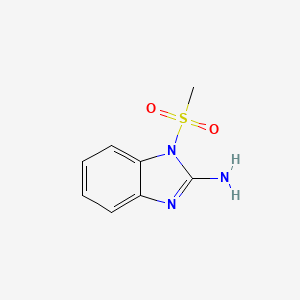
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1359199.png)
